2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound with the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol . This compound is part of the pyrido[1,2-A]pyrimidin-4-one family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the chalcogenation of 4H-pyrido[1,2-A]pyrimidin-4-one derivatives. This metal-free reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrido[1,2-A]pyrimidin-4-one core.
Common Reagents and Conditions
Chalcogenation: Using reagents like sulfur or selenium under mild conditions.
Alkenylation: Palladium-catalyzed reactions using oxygen as the terminal oxidant.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential therapeutic effects.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary studies suggest a radical mechanistic pathway for its transformations . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyrido[1,2-A]pyrimidin-4-one: Known for its use in palladium-catalyzed alkenylation reactions.
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one: A byproduct in the synthesis of other pyrido[1,2-A]pyrimidin-4-one derivatives.
Uniqueness
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6ClFN2O |
---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-chloro-7-fluoro-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c1-5-2-6(11)4-13-8(14)3-7(10)12-9(5)13/h2-4H,1H3 |
InChI Key |
YPUIEWOKMDRBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=CC2=O)Cl)F |
Origin of Product |
United States |
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